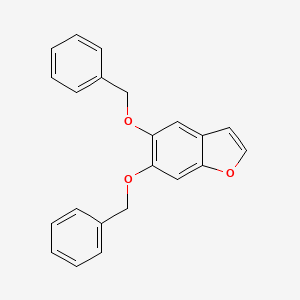

![molecular formula C22H33N3O2 B5550978 8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)

8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- Synthesis Approach : Various synthesis methods for diazaspiro compounds have been explored. A study details the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from specific reactants like barbituric acid and 2-thiobarbituric acid under refluxing conditions without a catalyst (Ahmed et al., 2012).

- Stereochemical Control : Efficient methods for the stereoselective synthesis of diazaspiro derivatives have been reported, demonstrating the ability to control stereochemistry in these molecules (Ibuka et al., 1981).

Molecular Structure Analysis

- Structural Determination : The molecular structure of diazaspiro compounds is typically elucidated using techniques like NMR and X-ray crystallography. One study revealed the preference for a chair conformation in the cyclohexanone unit of spirocycles (Islam et al., 2017).

Chemical Reactions and Properties

- Reactivity and Transformations : Diazaspiro compounds exhibit diverse reactivity, forming various derivatives through reactions like Michael addition. Their chemical properties can be modified through different synthetic routes (Aggarwal et al., 2014).

Physical Properties Analysis

- Solvent Effects : The solvent effect on the spectral properties of diazaspiro compounds has been studied, with findings showing variations in stokes shift with different solvent polarities (Aggarwal & Khurana, 2015).

Chemical Properties Analysis

- Spectroscopic Properties : Spectroscopic studies, including solvatochromic analysis and TDDFT calculations, provide insights into the chemical properties of diazaspiro compounds. These studies help understand their behavior in different environments and their electronic properties (Aggarwal & Khurana, 2015).

Wissenschaftliche Forschungsanwendungen

Catalyst-Free Synthesis and Structural Insights

An efficient, catalyst-free synthesis method for nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives, was developed using a double Michael addition reaction. This method offers high yields and short reaction times, highlighting the compound's structural intricacies and potential for further chemical exploration (Aggarwal, Vij, & Khurana, 2014).

Antagonistic Properties and Therapeutic Potential

Diazaspiro[5.5]undecane derivatives have been identified as potent antagonists of the CCR8 receptor, suggesting their utility in treating chemokine-mediated diseases, particularly respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).

Synthetic Methodologies

Innovative synthetic methodologies enable the construction of substituted 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization of pyridine substrates. This process demonstrates the compound's versatility in chemical synthesis and potential for creating diverse molecular architectures (Parameswarappa & Pigge, 2011).

Bioactivity and Pharmaceutical Applications

A review of the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds revealed their potential for treating various disorders, including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. This showcases the therapeutic potential of these compounds in pharmaceutical research (Blanco‐Ania, Heus, & Rutjes, 2017).

Immunomodulatory Effects

Research into 3,9-diazaspiro[5.5]undecane-based γ-aminobutyric acid type A (GABAAR) receptor antagonists has unveiled their low cellular membrane permeability and potential immunomodulatory effects. These findings open new avenues for exploring these compounds' utility in peripheral GABAAR inhibition and immunomodulation (Bavo et al., 2021).

Eigenschaften

IUPAC Name |

8-(2-ethylpyridine-4-carbonyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O2/c1-4-19-14-18(7-11-23-19)21(27)25-12-5-9-22(16-25)10-6-20(26)24(15-22)13-8-17(2)3/h7,11,14,17H,4-6,8-10,12-13,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJFEVOMBBWIGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)

![phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5550913.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide](/img/structure/B5550930.png)

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)

![N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-3,5-dinitrobenzohydrazide](/img/structure/B5550949.png)

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine](/img/structure/B5550955.png)

![16-acetyl-9-methyl-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5550961.png)

![4-{[(4-bromophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5550966.png)

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)

![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B5550992.png)

![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)